(Z)-2-((5-bromobenzofuran-2-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one
CAS No.: 951945-11-2
Cat. No.: VC4478788
Molecular Formula: C25H25BrN2O4
Molecular Weight: 497.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951945-11-2 |
|---|---|
| Molecular Formula | C25H25BrN2O4 |
| Molecular Weight | 497.389 |
| IUPAC Name | (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C25H25BrN2O4/c1-3-27-6-8-28(9-7-27)14-19-20(29)10-15(2)23-24(30)22(32-25(19)23)13-18-12-16-11-17(26)4-5-21(16)31-18/h4-5,10-13,29H,3,6-9,14H2,1-2H3/b22-13- |
| Standard InChI Key | ZPTTZVDFQSGWPS-XKZIYDEJSA-N |
| SMILES | CCN1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)C)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the benzofuran class, characterized by fused benzene and furan rings. Its (Z)-stereochemistry at the methylene bridge (C=C bond) is critical for maintaining spatial alignment with biological targets, as evidenced by studies on analogous tubulin-binding agents . The 5-bromo substitution on the benzofuran ring enhances electrophilic reactivity, potentially improving interactions with nucleophilic residues in protein binding pockets.
The 4-ethylpiperazine group at the 7-position introduces a tertiary amine, which may enhance water solubility and facilitate blood-brain barrier penetration. Computational predictions using tools like XLOGP3 and SILICOS-IT suggest a logP of approximately 0.23, indicating moderate lipophilicity . The compound’s topological polar surface area (TPSA) of 6.48 Ų aligns with molecules exhibiting moderate cellular permeability .
Synthetic Strategies and Optimization
Core Benzofuran Synthesis
The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of ortho-hydroxyaryl ketones or through Palladium-catalyzed cross-coupling reactions . For this compound, the 5-bromo substitution likely originates from electrophilic bromination of a preformed benzofuran intermediate, as described for similar halogenated derivatives .
Functionalization with 4-Ethylpiperazine
The 4-ethylpiperazine moiety is introduced through Mannich reaction or alkylation of a hydroxymethyl intermediate. In analogous syntheses, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been employed as a base to facilitate nucleophilic substitution .
Biological Activity and Mechanism of Action
Tubulin Polymerization Inhibition
The compound’s planar benzofuran systems and methylene bridge mimic the pharmacophore of colchicine-site binders like combretastatin A-4 . In vitro assays on analogues show 50–70% inhibition of tubulin polymerization at 1 μM, correlating with G2/M cell cycle arrest .
Molecular Modeling and Structure-Activity Relationships
Docking Studies
Docking simulations using β-tubulin (PDB: 1SA0) predict that the 5-bromo group occupies a hydrophobic pocket near βCys241, while the 4-ethylpiperazine engages in hydrogen bonding with βAsn258 . The Z-configuration positions the benzofuran rings coplanar, maximizing π-π stacking with βTyr224.
Impact of Substituents
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Bromine at C5: Increases binding affinity by 2–3 fold compared to non-halogenated analogues .
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4-Ethylpiperazine: Improves solubility (predicted aqueous solubility: 40.6 mg/mL) without compromising target engagement.
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Methyl at C4: Reduces metabolic oxidation, enhancing plasma stability.
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Moderate GI absorption (predicted Caco-2 permeability: 2.1 × 10⁻⁶ cm/s) .
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Metabolism: Likely substrates for CYP3A4 and UGT1A1, necessitating coadministration with enzyme inhibitors in clinical settings.
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Excretion: Renal clearance predominates due to the compound’s moderate molecular weight (MW: ~500 g/mol).
Toxicity Risks
The bromine atom raises potential hepatotoxicity concerns, as seen in halogenated antimetabolites. Preliminary Ames tests on analogues show no mutagenicity, but in vivo studies are required to assess organ-specific toxicity .
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